1-Bromo-4-(2,2-diethoxyethoxy)benzene
Overview
Description
Synthesis Analysis
The synthesis of related brominated benzene derivatives often involves multistep chemical reactions. For instance, the total synthesis of a biologically active, naturally occurring brominated compound started from a bromo-dimethoxyphenyl methanol in five steps with an overall yield of 34% (Akbaba et al., 2010). Another example includes the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene through a Wittig-Horner reaction, highlighting the utility of brominated benzene derivatives in synthesizing compounds with specific electronic and structural properties (Liang Zuo-qi, 2015).
Molecular Structure Analysis
Molecular structure analyses of bromobenzene derivatives reveal insights into their stereochemistry and crystal packing. For example, studies on various bromobenzene derivatives demonstrate diverse packing motifs and structural features such as C–Br...π(arene), C–H...Br, and Br...Br interactions (Jones et al., 2012). These interactions play a crucial role in determining the physical properties and reactivity of these compounds.
Chemical Reactions and Properties
Bromobenzene derivatives undergo various chemical reactions, including nucleophilic substitution, due to the presence of a bromine atom, making them valuable in organic synthesis. For instance, the preparation of bromo-, boryl-, and stannyl-functionalized benzene derivatives showcases the versatility of bromobenzene compounds in creating functional materials for chemical synthesis (Reus et al., 2012).
Scientific Research Applications
Synthesis and Fluorescence Properties:
- A derivative of 1-Bromo-4-(2,2-diethoxyethoxy)benzene was synthesized and studied for its photoluminescence properties, showing potential for applications in materials science and fluorescence studies (Liang Zuo-qi, 2015).
Synthesis of Isoindoles:
- This compound was used in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, indicating its utility in the production of complex organic molecules (Minami Kuroda & K. Kobayashi, 2015).
Anti-inflammatory Properties:
- Derivatives of 1-Bromo-4-(2,2-diethoxyethoxy)benzene exhibited anti-inflammatory properties, suggesting its potential in medicinal chemistry (V. Daukšas et al., 1994).
Aryne Route to Naphthalenes:
- The compound was used in the generation of arynes, leading to the synthesis of naphthalenes, highlighting its role in advanced organic syntheses (M. Schlosser & E. Castagnetti, 2001).
Carbohydrate Synthesis:
- It played a role in the synthesis of chiral 1-halo-1-bromo compounds from carbohydrates, useful in organic synthesis (Concepción C. González et al., 2003).
Ring Halogenation:
- Used in the halogenation of polyalkylbenzenes, demonstrating its utility in chemical modifications (P. Bovonsombat & E. Mcnelis, 1993).
Synthesis of Natural Products:
- Involved in the total synthesis of biologically active natural products, indicating its importance in natural product synthesis (Yusuf Akbaba et al., 2010).
Self-Assembly Studies:
- Bromobenzene derivatives, including this compound, were studied for their self-assembly properties on surfaces, relevant for material science and nanotechnology (Yi-Jie Li et al., 2012).
Safety and Hazards
properties
IUPAC Name |
1-bromo-4-(2,2-diethoxyethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHRIWLHZBCGOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378739 | |
Record name | 1-bromo-4-(2,2-diethoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
112598-18-2 | |
Record name | 1-bromo-4-(2,2-diethoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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